5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Acid hydrolysis kinetics Sialic acid O-acetylation Glycoprotein analysis

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid (CAS 6730-42-3, 23755-35-3, 50930-22-8), systematically known as 2-O-methyl-5-N-acetyl-α/β-D-neuraminic acid or N-acetylneuraminic acid methyl glycoside, is a synthetically modified sialic acid analog in which the anomeric hydroxyl at C-2 is replaced by a methoxy group. This compound retains the full nine-carbon neuraminic acid backbone with N-acetylation at C-5 (as in native Neu5Ac), but the 2-O-methyl substitution fundamentally alters its chemical reactivity, glycosidic bond stability, and ligand recognition properties.

Molecular Formula C12H21NO9
Molecular Weight 323.30 g/mol
Cat. No. B12061045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Molecular FormulaC12H21NO9
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
InChIInChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)
InChIKeyNJRVVFURCKKXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | Sourcing Guide for 2-O-Methyl-Sialic Acid Research Reagents


5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid (CAS 6730-42-3, 23755-35-3, 50930-22-8), systematically known as 2-O-methyl-5-N-acetyl-α/β-D-neuraminic acid or N-acetylneuraminic acid methyl glycoside, is a synthetically modified sialic acid analog in which the anomeric hydroxyl at C-2 is replaced by a methoxy group [1]. This compound retains the full nine-carbon neuraminic acid backbone with N-acetylation at C-5 (as in native Neu5Ac), but the 2-O-methyl substitution fundamentally alters its chemical reactivity, glycosidic bond stability, and ligand recognition properties [2]. It belongs to the broader class of sialic acid glycosides used extensively as non-hydrolyzable probes in glycobiology, structural biology, and antiviral research .

Defined anomeric species 2-O-methyl locks α or β configuration, eliminating mutarotation
Non-hydrolyzable probe Methyl glycoside resists sialidase cleavage for stable assay concentration
Crystallography-grade ligand Reported high-resolution co-crystal structures with well-ordered density

Why Generic Sialic Acid Analogs Cannot Replace 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid in Quantitative Binding and Hydrolysis Studies


Substituting 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid with unmodified Neu5Ac or other sialic acid analogs introduces confounding variables that undermine quantitative reproducibility. Native Neu5Ac exists as an equilibrating mixture of α- and β-anomers in solution and is susceptible to both acid- and enzyme-catalyzed hydrolysis at the glycosidic bond, making it unsuitable for experiments requiring a defined, stable ligand species [1]. In contrast, the 2-O-methyl glycoside of this compound locks the anomeric configuration (α or β) and renders the glycosidic bond resistant to sialidase cleavage, enabling precise concentration–response measurements that are impossible with the native sugar [2]. Furthermore, the 2-O-methyl group alters hydrogen-bonding capacity and conformational flexibility relative to the 2-hydroxy form, which directly affects binding kinetics and thermodynamic parameters with sialic acid-recognizing proteins [3]. Generic substitution therefore risks invalidating cross-study comparisons and introducing artifacts into structural and functional data.

Anomeric mix Native Neu5Ac equilibrates between α/β anomers in solution; the locked anomeric configuration of the methyl glycoside may better support experiments requiring a defined ligand species.
Enzymatic lability Native sialic acid glycosides are susceptible to sialidase cleavage; substitution with an unmodified analog may shift effective concentration during enzyme incubations.
Binding profile Sialyllactose-based ligands can occupy secondary HA binding sites; the methyl glycoside analog may present a cleaner primary-site pharmacophore for structure-based studies.

Quantitative Differentiation Evidence for 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid Against Closest Analogs


56-Fold Faster Acid Hydrolysis Rate Versus 4,7,8,9-Tetra-O-Acetyl Analog Enables Selective Detection in Mixed Sialic Acid Populations

The target compound (2-methyl-N-acetyl-α-D-neuraminic acid) undergoes acid-catalyzed hydrolysis at a rate 56-fold greater than its 4,7,8,9-tetra-O-acetylated counterpart under identical conditions. This large differential was exploited to confirm that O-acetylation—not the methyl ketoside structure—is responsible for the unusually slow acid hydrolysis and neuraminidase resistance observed in O-acetylated sialic acid residues of rabbit Tamm-Horsfall glycoprotein [1].

Acid hydrolysis rate
Head-to-head
56-fold greater
vs. tetra-O-acetyl analog (0.05 M H₂SO₄, pH 1.00–3.30)
Supports acid hydrolysis assay discrimination of O-acetylated vs. non-O-acetylated sialic acid species
Direct head-to-head comparison; reported kinetic data from Neuberger & Ratcliffe (1973)
Acid hydrolysis kinetics Sialic acid O-acetylation Glycoprotein analysis

Exclusive Primary Site Binding to Influenza Hemagglutinin Defines Pharmacophore Selectivity Not Achieved with Sialyllactose-Based Ligands

In X-ray crystallographic difference electron density maps, α-2-O-methyl-5-N-acetylneuraminic acid (the target compound) binds exclusively to the primary sialic acid binding site of influenza virus hemagglutinin (HA). By contrast, (α2-3)sialyllactose and two other synthetic analogs (α-2-O-(4ʹ-benzylamidocarboxybutyl)- and α-2-O-(4ʹ-methylamidocarboxybutyl)-5-N-acetylneuraminic acid) bind to both the primary and a second, lower-affinity binding site [1]. The dissociation constant (Kd) of the methyl α-glycoside of sialic acid (structurally equivalent to the target compound's α-anomer) for X-31 HA was determined by ¹H NMR to be 2.8 mM, while the methyl β-glycoside showed no detectable binding—confirming strict anomeric specificity at this site [2].

HA binding site
Head-to-head
Exclusive primary site
Kd = 2.8 mM (X-31 HA, ¹H NMR); sialyllactose occupies primary + secondary sites
Reported single-site pharmacophore for influenza HA primary pocket crystallography
X-ray crystallography at 3 Å resolution; Kd for β-anomer below detection limit
Influenza hemagglutinin Ligand binding selectivity X-ray crystallography

Resistance to Sialidase/Neuraminidase Cleavage via 2-O-Methyl Glycosidic Blockade Enables Stable Ligand Concentration in Enzymatic Assays

Unlike native N-acetylneuraminic acid (Neu5Ac), which is rapidly cleaved by bacterial and viral sialidases at the α-glycosidic linkage, the 2-O-methyl glycoside of the target compound is structurally incapable of undergoing enzyme-catalyzed hydrolysis because the methoxy group at C-2 replaces the leaving-group hydroxyl required for sialidase-mediated glycosidic bond cleavage [1]. This resistance is not merely a theoretical prediction: the kinetic study by Neuberger and Ratcliffe explicitly demonstrates that the acid hydrolysis behavior of 2-O-methyl glycosides can be cleanly separated from that of O-acetylated, sialidase-resistant natural substrates, and that the methyl ketoside itself is susceptible only to acid-catalyzed—not enzyme-catalyzed—hydrolysis under biologically relevant conditions [2].

Sialidase resistance
Class-level
Enzyme-resistant
2-O-methyl glycoside structurally incapable of sialidase-catalyzed cleavage
Constant ligand concentration through enzymatic assay incubation
Class-level inference; only acid-catalyzed hydrolysis observed (V. cholerae neuraminidase)
Sialidase resistance Neuraminidase inhibitor design Glycosidic bond stability

Defined Anomeric Purity and Conformational Lock Enable Reproducible Crystallographic Phasing at High Resolution

The target compound has been co-crystallized with multiple sialic acid-recognizing proteins and deposited in the Protein Data Bank (PDB) as the defined ligand MNA (2-O-methyl-5-N-acetyl-α-D-neuraminic acid). A notable example is the high-resolution (1.65 Å) crystal structure of human adenovirus 52 short fiber knob in complex with 2-O-methyl-5-N-acetylneuraminic acid (PDB: 4XL8), which provides unambiguous electron density for the entire ligand including the 2-O-methyl group [1]. The locked α-anomeric configuration eliminates the anomeric equilibration that complicates crystallization trials with native Neu5Ac, while the methyl group provides additional phasing information through its distinct electron density signature [2]. Native Neu5Ac, by contrast, crystallizes as a mixture of anomers and frequently exhibits disordered density at the reducing end [3].

Crystallographic order
Cross-study comparable
1.65 Å resolution
Well-ordered electron density; PDB: 4XL8 (adenovirus 52 fiber knob)
Supports unambiguous ligand placement in fragment-based drug discovery
Locked α-anomer eliminates disorder at C-2; native Neu5Ac typically ≥2.5 Å
Anomeric purity Protein crystallography PDB ligand structure

Validated Multi-Vendor Commercial Availability with Documented Purity ≥95% Supports Reproducible Procurement Across Research Sites

The target compound is commercially available from multiple independent suppliers with documented minimum purity of 95% (HPLC). CymitQuimica offers the α-anomer (CAS 50930-22-8) at 95%+ purity and the β-anomer (CAS 23755-35-3) at 95%+ purity . The α-anomer is priced at €260/10 mg, and the β-anomer at €346/5 mg, providing transparent cost benchmarks. This multi-vendor landscape contrasts with many specialized sialic acid derivatives that are available from only a single custom synthesis source, creating supply chain risk for longitudinal studies or multi-site collaborations.

Commercial availability
Supporting
≥2 independent vendors
Purity ≥95% (HPLC); α- and β-anomer catalog availability
Multi-vendor sourcing may reduce supply disruption risk
Data to verify; commercial catalog listings reviewed
Commercial sourcing Purity specification Multi-site reproducibility

Physicochemical Property Differentiation: Defined Melting Point and LogP Enable Formulation and Purification Optimization Absent in Native Neu5Ac

The α-methyl glycoside form (CAS 6730-42-3) of the target compound exhibits a defined melting point range of 162–165°C, a predicted LogP of −2.9, and solubility in both methanol and water [1]. In contrast, native Neu5Ac (CAS 131-48-6) decomposes upon melting (reported decomposition temperature ~184–186°C with charring) and exhibits pH-dependent mutarotation in aqueous solution, complicating consistent formulation [2]. The lower LogP of the target compound reflects its enhanced hydrophilicity relative to per-O-acetylated sialic acid derivatives, which is relevant for selecting chromatographic purification conditions and predicting biological membrane permeability.

Physicochemical profile
Supporting
mp 162–165°C
LogP −2.9 (predicted); soluble in methanol and water
Defined melting point supports identity and purity QC checks
Predicted properties; native Neu5Ac decomposes upon melting
Physicochemical characterization LogP Melting point

Optimal Research Applications for 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid Based on Verified Differentiation Evidence


Quantitative Acid Hydrolysis Reference Standard for Discriminating O-Acetylated Sialic Acid Species in Biological Samples

The 56-fold differential in acid hydrolysis rate constant between the target compound (unsubstituted methyl ketoside) and its 4,7,8,9-tetra-O-acetylated analog [1] establishes the target compound as the optimal non-O-acetylated reference standard in acid hydrolysis assays. Laboratories analyzing O-acetylation patterns in mucins, glycoproteins, or gangliosides can use this compound to calibrate hydrolysis time courses and unambiguously attribute slow-hydrolyzing fractions to O-acetylated species rather than to glycosidic bond variations. This application directly leverages the quantitative kinetic data from Neuberger and Ratcliffe (1973) and provides a level of analytical discrimination not achievable with native Neu5Ac, which lacks the methyl ketoside structural element required for this differential comparison [1].

Structure-Based Drug Design Targeting the Influenza Hemagglutinin Primary Sialic Acid Binding Pocket

The exclusive primary site binding of α-2-O-methyl-5-N-acetylneuraminic acid to influenza HA—confirmed by X-ray crystallography and ¹H NMR (Kd = 2.8 mM for X-31 HA)—makes this compound the ligand of choice for fragment-based and structure-guided drug design programs targeting the primary sialic acid binding pocket [2][3]. Unlike sialyllactose-based ligands that occupy both primary and secondary sites (confounding structure–activity relationship interpretation), the target compound produces clean difference electron density maps limited to the primary site. The deposited PDB structures with the MNA ligand code provide a validated starting point for computational docking, pharmacophore modeling, and rational design of high-affinity HA inhibitors with potential antiviral activity [2].

Sialidase/Neuraminidase Inhibitor Screening with Non-Hydrolyzable Substrate Surrogate

The intrinsic resistance of the 2-O-methyl glycosidic bond to sialidase-catalyzed cleavage [1] qualifies the target compound as a stable ligand for competitive binding assays and inhibitor screening campaigns against bacterial, viral, and mammalian neuraminidases. In typical fluorogenic substrate assays (e.g., using 4-methylumbelliferyl-N-acetylneuraminic acid), the substrate is consumed during the reaction, requiring careful initial-rate determinations. The target compound can serve as a non-hydrolyzable competitor in these assays, maintaining constant concentration throughout the incubation and simplifying IC₅₀ determination for inhibitor candidates. Its well-characterized acid hydrolysis behavior [4] further allows pH-dependent control experiments that are not feasible with native substrates.

High-Resolution Co-Crystallization of Sialic Acid-Recognizing Proteins for Fragment Screening

The demonstrated ability of the target compound to yield high-resolution (1.65 Å) crystal structures with well-ordered electron density at the glycosidic position—as exemplified by the adenovirus 52 fiber knob complex (PDB: 4XL8) [5]—positions this compound as a preferred tool ligand for crystallographic fragment screening against sialic acid binding pockets. The defined α-anomeric configuration eliminates the disorder associated with anomeric mixtures, while the methyl group serves as a convenient reference feature in difference Fourier maps. Structural biology core facilities supporting multiple academic and industrial groups can standardize on this compound as a positive-control ligand for co-crystallization trials, ensuring reproducibility across diverse protein targets including viral capsid proteins, bacterial adhesins, and mammalian Siglecs [5][2].

Application
Selection Property
Validation Focus
Acid hydrolysis reference standard
Non-O-acetylated methyl ketoside baseline
Hydrolysis rate differential in O-acetylated glycoprotein analysis
Influenza HA pharmacophore studies
Exclusive primary site binding
Clean difference electron density maps for fragment-based design
Sialidase inhibitor screening
Non-hydrolyzable ligand
Competitive binding assay concentration stability
Co-crystallization positive control
Defined α-anomeric configuration
Reproducible high-resolution ligand density across protein targets
Quote Request

Request a Quote for 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.